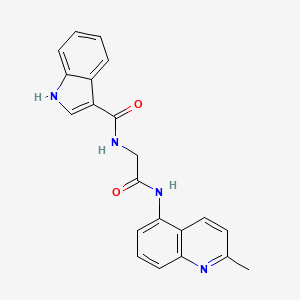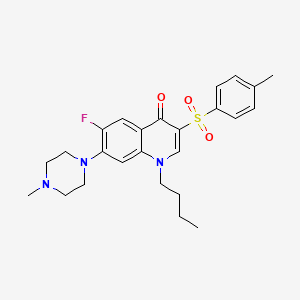
1-Bromo-1,1-dideuteriododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1-dideuteriododecane is a bromoalkane with the formula Br(CH2)11CH3 . It is a colorless liquid and is used as a long chain alkylating agent to improve the lipophilicity and hydrophobicity of organic molecules for biological applications .
Synthesis Analysis
Most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene . In the case of 1-bromododecane, the 1-alkene is 1-dodecene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative . 1-Bromododecane can also be prepared by treating dodecanol with hydrobromic acid and sulfuric acid .Molecular Structure Analysis
The molecular formula of 1-Bromo-1,1-dideuteriododecane is C12H23D2Br . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Alkenes can be obtained from haloalkanes (alkyl halides). These haloalkanes are usually bromo and iodo and less commonly, chloro derivatives . Haloalkanes on heating with alcoholic KOH loses one molecule of hydrogen halide to give alkene .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : 1-Bromododecane, a compound closely related to 1-Bromo-1,1-dideuteriododecane, can be synthesized using potassium bromide and concentrated sulfuric acid. This process has been optimized to achieve high yields up to 92.5% (J. Heng, 2007).
- Structural Determination : In the study of bromination reactions, the structure of brominated derivatives can be determined using deuterium isotope effects on NMR signals, as demonstrated in the study of tricyclo[4.3.1.12,5]undecane (Inamoto et al., 1978).
Mass Spectrometry Studies
- Spectrometric Analysis : The mass spectra of deuterated bromobutanes, including 1,1-dideuterio-1-bromobutane, provide insights into the cracking patterns and isotope exchange in molecules, which can be related to the study of 1-Bromo-1,1-dideuteriododecane (McFADDEN & Lounsbury, 1962).
Applications in Organic Chemistry
- Chemical Reactions : 1-Bromo-1,1-dideuteriododecane, similar to its analogs, can be a key intermediate in various organic synthesis processes, including queued chemical transformations using late transition metal catalysis (Ghasemi et al., 2004).
Applications in Medicinal Chemistry
- Drug Development : Bromophenol derivatives, which might involve brominated alkane structures similar to 1-Bromo-1,1-dideuteriododecane, have shown potential in anticancer drug development (Guo et al., 2018).
- Bromodomain Inhibitors : The study of bromodomains in proteins, which may involve brominated compounds, is significant in the development of targeted treatment strategies for diseases like cancer (Wu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-bromo-1,1-dideuteriododecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-XUWBISKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromododecane-1-D2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

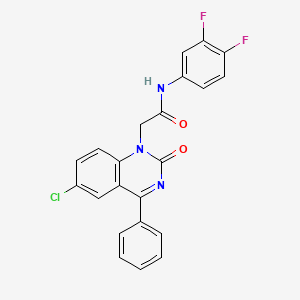
![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)
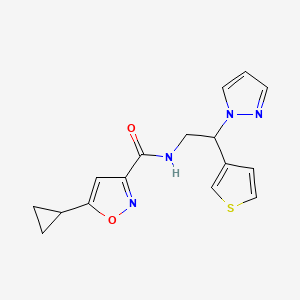
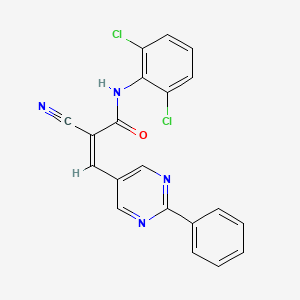
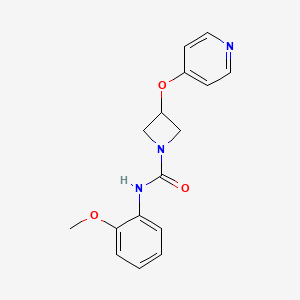
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)
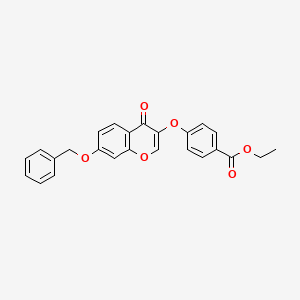
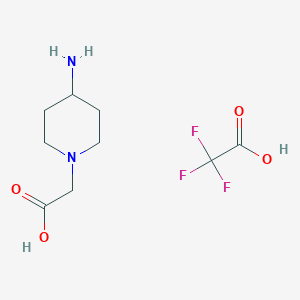
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)
![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
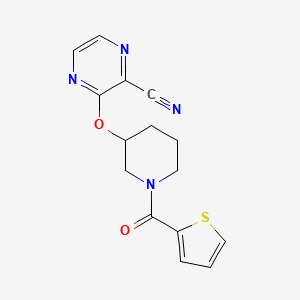
![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)
